An In-depth Technical Guide to the Chemical Properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
An In-depth Technical Guide to the Chemical Properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a detailed profile by leveraging established principles of organic chemistry and drawing parallels with structurally related compounds. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential utility, particularly in the realm of drug discovery, where the constituent tetrahydrofuran and thioether-linked carboxylic acid moieties are of significant interest.
Introduction
2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a unique molecule that combines three key functional groups: a tetrahydrofuran (THF) ring, a thioether (sulfide) linkage, and a propanoic acid moiety. The convergence of these functionalities suggests a compound with a distinct set of physicochemical properties and potential biological activities. The THF ring, a common motif in natural products and pharmaceuticals, can influence solubility and metabolic stability.[1][2][3][4][5] The thioether linkage provides a flexible yet stable connection, and the propanoic acid group introduces a site for ionic interactions and further chemical modification.[6][7] This guide aims to provide a detailed, albeit predictive, technical resource for researchers interested in this and similar chemical entities.
Physicochemical Properties
The physical and chemical properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid can be inferred from its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₄O₃S | Based on structural components. |
| Molecular Weight | 190.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Short-chain carboxylic acids and thioethers are often liquids with distinct odors.[6][8] |
| Boiling Point | Higher than analogous ethers | The sulfur atom in thioethers is more polarizable than oxygen, leading to stronger intermolecular forces and higher boiling points.[6] The carboxylic acid group will further increase the boiling point due to hydrogen bonding.[8] |
| Solubility | Moderately soluble in water, soluble in organic solvents | The carboxylic acid and THF ether oxygen can participate in hydrogen bonding, conferring some water solubility. The alkyl and thioether components will enhance solubility in organic solvents like ethanol and dichloromethane.[8] |
| Acidity (pKa) | ~3.4 - 4.7 | Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts.[9] While this is not a thiocarboxylic acid, the sulfur atom's electronegativity might slightly influence the pKa of the propanoic acid, which is typically in the range of 4.7. Thioacetic acid has a pKa near 3.4.[9] |
Proposed Synthesis
A plausible and efficient route to synthesize 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, but for a thioether.[10][11][12][13] This involves the reaction of a thiol with an alkyl halide.
The proposed two-step synthesis is outlined below:
Step 1: Synthesis of (Tetrahydrofuran-2-yl)methanethiol
The starting material, (tetrahydrofuran-2-yl)methanol, is readily available. It can be converted to the corresponding thiol via a two-step process involving conversion to a good leaving group (e.g., a tosylate or a halide) followed by substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea.
Step 2: S-Alkylation with 2-Bromopropanoic Acid
The synthesized (tetrahydrofuran-2-yl)methanethiol can then be reacted with 2-bromopropanoic acid in the presence of a base to yield the final product.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of (Tetrahydrofuran-2-yl)methanethiol:
-
To a solution of (tetrahydrofuran-2-yl)methanol (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
The crude tosylate is then reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF.
-
The reaction mixture is heated to facilitate the substitution.
-
After completion, the thiol is isolated by extraction and purified by distillation or chromatography.
-
-
Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid:
-
To a solution of (tetrahydrofuran-2-yl)methanethiol (1.0 eq) in an anhydrous solvent such as THF or DMF, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) at 0 °C to form the thiolate.[13]
-
Slowly add a solution of 2-bromopropanoic acid (1.0 eq) to the reaction mixture.[14]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and acidify the aqueous layer to protonate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Spectroscopic Characterization (Predicted)
Based on the known spectral data of analogous compounds, the following spectroscopic characteristics are predicted for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrofuran ring, the methylene group adjacent to the sulfur, the methine and methyl groups of the propanoic acid moiety, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -COOH | 10.0 - 12.0 | singlet (broad) | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[15] |
| -O-CH- | 3.9 - 4.1 | multiplet | Protons on the carbon adjacent to the ether oxygen in the THF ring.[15][16] |
| -O-CH₂- | 3.6 - 3.8 | multiplet | Protons on the carbon adjacent to the ether oxygen in the THF ring.[15][16] |
| -S-CH- | 3.3 - 3.6 | quartet | The methine proton of the propanoic acid moiety, split by the adjacent methyl group. |
| -S-CH₂- | 2.5 - 2.8 | multiplet | Protons of the methylene group attached to the sulfur atom.[17] |
| THF ring -CH₂- | 1.8 - 2.1 | multiplet | Methylene protons of the THF ring.[15][16] |
| -CH₃ | 1.4 - 1.6 | doublet | Protons of the methyl group of the propanoic acid moiety, split by the adjacent methine proton. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | 175 - 180 | The carbonyl carbon of the carboxylic acid.[18] |
| -O-CH- | 77 - 80 | The carbon atom in the THF ring attached to the ether oxygen and the side chain.[19][20] |
| -O-CH₂- | 68 - 70 | The carbon atom in the THF ring attached to the ether oxygen.[19][20] |
| -S-CH- | 40 - 45 | The methine carbon of the propanoic acid moiety.[21] |
| -S-CH₂- | 35 - 40 | The methylene carbon attached to the sulfur atom. |
| THF ring -CH₂- | 25 - 30 | The other two methylene carbons in the THF ring.[19][20][22] |
| -CH₃ | 18 - 22 | The methyl carbon of the propanoic acid moiety.[21] |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration of the hydroxyl group, often broad due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration of the carbonyl group. |
| C-O (Ether) | 1050 - 1150 | Stretching vibration of the C-O bond in the THF ring. |
| C-S (Thioether) | 600 - 800 | Stretching vibration of the C-S bond, typically weak. |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 190 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17) and the carboxyl group (-45).[23] Thioethers can undergo cleavage at the C-S bond.[24]
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
Potential Applications and Fields of Research
While the specific biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is not reported, its structural motifs suggest several areas of potential interest for researchers.
-
Drug Discovery: The tetrahydrofuran ring is a common feature in many FDA-approved drugs, where it can act as a bioisostere for other cyclic systems, improve pharmacokinetic properties, and provide key binding interactions.[1][2][3][4] The thioether linkage is also present in numerous biologically active molecules.[25] The carboxylic acid group can serve as a handle for forming salts to improve solubility or for prodrug strategies.
-
Anti-inflammatory and Antimicrobial Agents: Propanoic acid derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[7][25] The incorporation of the lipophilic tetrahydrofurfuryl thioether moiety could modulate these properties.
-
Metabolic Studies: Propionic acid and its derivatives are involved in various metabolic pathways.[26][27][28] This compound could be used as a probe to study the metabolism of xenobiotics containing these functional groups.
Conclusion
2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid represents a fascinating, yet underexplored, chemical entity. This technical guide has provided a comprehensive, predictive analysis of its chemical properties, a plausible synthetic strategy, and its expected spectroscopic signature. By leveraging data from analogous structures, we have constructed a foundational understanding of this molecule that can serve as a starting point for further experimental investigation. The unique combination of a tetrahydrofuran ring, a thioether linkage, and a carboxylic acid function makes it a promising candidate for exploration in medicinal chemistry and materials science. Future research should focus on the successful synthesis and characterization of this compound to validate these predictions and to explore its potential biological activities.
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